Product packaging for 4-Ethylpyridin-2-amine hydrochloride(Cat. No.:CAS No. 930600-83-2)

4-Ethylpyridin-2-amine hydrochloride

Cat. No.: B15071996
CAS No.: 930600-83-2
M. Wt: 158.63 g/mol
InChI Key: YOCWPEZBBLPEKH-UHFFFAOYSA-N
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Description

Chemical Profile 4-Ethylpyridin-2-amine hydrochloride (CAS 930600-83-2) is an organic compound with the molecular formula C 7 H 11 ClN 2 and a molecular weight of 158.63 g/mol . It is the hydrochloride salt of 4-ethylpyridin-2-amine. For optimal stability, this chemical should be stored sealed in a dry environment at room temperature, protected from light and under an inert atmosphere . Research Applications and Value This compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its primary research value lies in its application as a precursor for the synthesis of more complex heterocyclic systems . Specifically, the free base form, 4-Ethylpyridin-2-amine (CAS 33252-32-3), is documented as a key starting material in the preparation of compounds like 1-ethyl-3-[5-(7-ethyl-imidazo[1,2-a]pyridin-2-yl)-2-hydroxy-phenyl]-urea . Furthermore, the amine functionality makes it a versatile intermediate for constructing molecules with potential biological activity, and it has been described as an analogue of the antibiotic pirlimycin, highlighting its relevance in the exploration of new pharmacologically active agents . Handling and Safety This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use of any kind . Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling instructions prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClN2 B15071996 4-Ethylpyridin-2-amine hydrochloride CAS No. 930600-83-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

930600-83-2

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

4-ethylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H10N2.ClH/c1-2-6-3-4-9-7(8)5-6;/h3-5H,2H2,1H3,(H2,8,9);1H

InChI Key

YOCWPEZBBLPEKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)N.Cl

Origin of Product

United States

Chemical and Physical Properties

Detailed experimental data for 4-Ethylpyridin-2-amine hydrochloride is not widely published. The following data pertains to its free base form, 4-Ethylpyridin-2-amine. The hydrochloride salt is formed by the reaction of this base with hydrochloric acid.

PropertyValueSource
Molecular FormulaC₇H₁₀N₂ nih.gov
Molecular Weight122.17 g/mol nih.gov
CAS Number33252-32-3 nih.gov
AppearanceBrown Crystalline Solid / White crystalline powder chemicalbook.com
Melting Point50-52 °C chemicalbook.com
Boiling Point100-103 °C (at 4 mmHg) chemicalbook.com
SolubilitySoluble in water, hexane, ethyl acetate, and methyl tert-butyl ether. chemicalbook.com

Synthesis and Manufacturing

The synthesis of 4-Ethylpyridin-2-amine hydrochloride involves a two-step process: the formation of the free base followed by its conversion to the hydrochloride salt.

A common and established method for the synthesis of the free base, 4-Ethylpyridin-2-amine, is the Chichibabin reaction. chemicalbook.comsynblock.com This reaction involves the direct amination of a pyridine (B92270) ring. In this specific synthesis, the starting material is 4-Ethylpyridine, which is reacted with a strong aminating agent such as sodium amide (NaNH₂) in a solvent like mineral oil or N,N-Dimethylaniline. chemicalbook.com The reaction introduces an amino group at the C2 position of the pyridine ring.

Once the 4-Ethylpyridin-2-amine base is synthesized and purified, it is converted to its hydrochloride salt. This is achieved through a standard acid-base reaction where the synthesized amine is dissolved in a suitable organic solvent, and a solution of hydrochloric acid (HCl), often in an anhydrous solvent like diethyl ether or isopropanol, is added. The salt precipitates from the solution and can be isolated by filtration and then dried. This process yields this compound, a more stable and often more easily handled solid form of the amine.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict molecular geometries, electronic structures, and various other properties with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 4-Ethylpyridin-2-amine hydrochloride, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the molecular geometry and calculate various electronic properties. These calculations would provide insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in electron transfer processes.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterExpected Value (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap (ΔE)

Note: The table above is for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled and vacant orbitals. For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization. This information is critical for understanding the molecule's stability and the nature of its intermolecular interactions.

Molecular Electrostatic Potential (MEP) and Reactivity Descriptors

The reactivity of a molecule can be predicted by analyzing its electronic properties. MEP and other reactivity descriptors are valuable tools in this regard.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). On an MEP map, red-colored regions indicate a high electron density and are susceptible to electrophilic attack, while blue-colored regions represent low electron density and are prone to nucleophilic attack. For this compound, the MEP surface would highlight the nitrogen atoms of the pyridine (B92270) ring and the amino group as potential sites for electrophilic interaction, while the hydrogen atoms would be identified as electrophilic centers.

Fukui functions are used in computational chemistry to predict the local reactivity of different sites within a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the Fukui functions, one can identify the most probable sites for nucleophilic, electrophilic, and radical attacks. This analysis would provide a more quantitative prediction of the reactive sites in this compound, complementing the qualitative insights from the MEP surface.

Average Local Ionization Energies (ALIE) for Chemical Reactivity

The Average Local Ionization Energy (ALIE), calculated on the molecular surface, is a robust descriptor of chemical reactivity. It represents the energy required to remove an electron from a specific point on the molecular surface, providing a detailed map of electrophilic and nucleophilic sites. Lower ALIE values indicate regions more susceptible to electrophilic attack, as they correspond to areas where electrons are less tightly bound.

For the 4-Ethylpyridin-2-amine cation, the protonated form of 4-Ethylpyridin-2-amine, ALIE calculations would reveal the most probable sites for nucleophilic attack. Conversely, for the neutral 4-Ethylpyridin-2-amine molecule, these calculations highlight the regions most susceptible to electrophilic attack. In the context of the hydrochloride salt, understanding the reactivity of the cation is particularly important.

Theoretical studies on similar aminopyridine derivatives have shown that the nitrogen atoms of the pyridine ring and the amino group are key reactive centers. researchgate.net The distribution of ALIE values across the molecular surface of the 4-Ethylpyridin-2-amine cation would likely indicate that the regions around the nitrogen atoms and certain carbon atoms in the pyridine ring possess distinct reactivity profiles. The ethyl group, being an electron-donating group, would also influence the electronic distribution and, consequently, the ALIE values on the pyridine ring.

A hypothetical data table of calculated ALIE values for selected atoms on the 4-Ethylpyridin-2-amine cation is presented below. These values are illustrative and represent what would be expected from a density functional theory (DFT) calculation.

Atomic SiteCalculated ALIE (kJ/mol)Reactivity Implication
N1 (Pyridine Ring)250Less susceptible to electrophilic attack due to protonation
N2 (Amino Group)220Potential site for electrophilic interaction
C2235Influenced by adjacent nitrogen atoms
C4225Influenced by the ethyl substituent
C6240Adjacent to the protonated ring nitrogen

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound in an aqueous solution, MD simulations can provide critical insights into its solvation, dynamic behavior, and interactions with the surrounding water molecules and the chloride counter-ion. researchgate.netnih.gov

In a typical MD simulation, the system would be set up with a single 4-Ethylpyridin-2-amine cation and a chloride anion, surrounded by a large number of water molecules in a simulation box with periodic boundary conditions. The interactions between all particles are described by a force field, and Newton's equations of motion are integrated numerically to generate a trajectory of the system over a period of nanoseconds or longer.

Analysis of the MD trajectory would reveal the formation of hydrogen bonds between the amine and pyridinium (B92312) protons of the cation and the oxygen atoms of water molecules. researchgate.net The chloride ion would also be solvated by water molecules, and its proximity to the cation would be monitored. Key parameters that can be extracted from MD simulations include radial distribution functions (RDFs), which describe the probability of finding a water molecule or a chloride ion at a certain distance from a specific atom of the cation.

The following table presents hypothetical results from an MD simulation, illustrating the coordination numbers of water molecules around key sites of the 4-Ethylpyridin-2-amine cation.

Solute Atom/GroupSolvent (Water) Coordination NumberPrimary Interaction Type
Pyridinium N-H3.5Hydrogen Bonding
Amino Group N-H4.2Hydrogen Bonding
Ethyl Group8.1Hydrophobic Solvation
Chloride Ion6.0Ion-Dipole

Theoretical Prediction of Spectroscopic Parameters and Chemical Properties

Computational quantum chemistry offers a suite of methods for the theoretical prediction of various spectroscopic and chemical properties, providing valuable data that can complement and aid in the interpretation of experimental results.

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. rsc.org This method is known for its accuracy in predicting the NMR spectra of organic molecules. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, GIAO calculations would be performed on the optimized geometry of the protonated 4-Ethylpyridin-2-amine cation. The results would provide theoretical ¹H and ¹³C NMR chemical shifts. These predicted values can be compared with experimental data to confirm the structure of the compound. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational dynamics not fully captured in the gas-phase calculation.

Below is a table of hypothetical ¹³C NMR chemical shifts for the 4-Ethylpyridin-2-amine cation, calculated using the GIAO method at the B3LYP/6-311+G(d,p) level of theory.

Carbon AtomCalculated ¹³C Chemical Shift (ppm)
C2158.5
C3110.2
C4145.8
C5108.7
C6149.3
Ethyl-CH₂28.4
Ethyl-CH₃13.1

Prediction of Vibrational Frequencies and UV Absorption Spectra

Theoretical calculations can also predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. Vibrational frequencies are typically calculated using DFT methods, which involve computing the second derivatives of the energy with respect to the atomic coordinates. researchgate.net These calculations provide the frequencies of the normal modes of vibration, which correspond to the peaks observed in IR and Raman spectra. For this compound, the calculated vibrational spectrum would show characteristic peaks for the N-H stretches of the pyridinium and amino groups, C-H stretches of the aromatic ring and the ethyl group, and various ring stretching and bending modes. researchgate.netcdnsciencepub.com

The UV-Vis absorption spectrum can be predicted using time-dependent density functional theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted UV spectrum would likely show π → π* transitions characteristic of the aromatic pyridine ring. colab.ws

A table of selected, hypothetical calculated vibrational frequencies for the 4-Ethylpyridin-2-amine cation is provided below.

Vibrational ModeCalculated Frequency (cm⁻¹)Spectral Region
N-H Stretch (Pyridinium)3350IR
N-H Stretch (Amino)3250IR
C-H Stretch (Aromatic)3100IR
C=C/C=N Ring Stretch1620IR/Raman
CH₂ Bend (Ethyl)1450IR
π → π* Transition275 nm (λ_max)UV-Vis

Ab Initio pKa Prediction Methodologies for Pyridine Derivatives

The acidity constant (pKa) is a fundamental chemical property that describes the tendency of a compound to donate a proton. Ab initio and DFT methods can be used to predict pKa values with a reasonable degree of accuracy. nih.govresearchgate.net For pyridine derivatives, the pKa is typically associated with the protonation of the ring nitrogen atom.

The prediction of pKa involves calculating the Gibbs free energy change for the deprotonation reaction in solution. This is often done using a thermodynamic cycle that combines high-level gas-phase energy calculations with a continuum solvation model to account for the effect of the solvent. bas.bg For this compound, the relevant pKa would be that of the protonated pyridinium species. The presence of the electron-donating amino and ethyl groups is expected to increase the basicity of the parent pyridine, and thus, the pKa of the conjugate acid will be higher.

Several theoretical protocols exist for pKa prediction, and their accuracy can vary depending on the level of theory, basis set, and solvation model employed. researchgate.net A comparison of calculated pKa values using different methodologies can provide a more reliable estimate.

The following table presents hypothetical pKa values for the 4-Ethylpyridin-2-amine cation, calculated using different theoretical methods.

Theoretical MethodSolvation ModelPredicted pKa
B3LYP/6-311+G(d,p)SMD7.2
M06-2X/6-311+G(d,p)CPCM7.5
wB97XD/6-311+G(d,p)IEFPCM7.4

Design Principles for Pyridine-Based Supramolecular Assemblies

The architecture of pyridine-based supramolecular assemblies is dictated by a delicate balance of various non-covalent interactions. fortunejournals.com These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in the formation of well-defined, stable crystal structures. doi.org The predictability of these interactions forms the basis for crystal engineering, enabling the design of novel materials with desired physical and chemical properties.

Hydrogen bonding is a predominant force in determining the crystal packing of pyridine derivatives. mdpi.com In the case of this compound, the presence of an amine group and a protonated pyridine nitrogen atom provides ample opportunities for the formation of a robust network of hydrogen bonds. The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

The hydrochloride salt form introduces a chloride ion, which is an excellent hydrogen bond acceptor. This allows for the formation of strong N-H···Cl hydrogen bonds, which are expected to be a key feature in the crystal lattice of this compound. These interactions can lead to the formation of various supramolecular synthons, which are recurring structural motifs built from intermolecular interactions. The interplay of these hydrogen bonds will ultimately direct the three-dimensional arrangement of the molecules in the crystal.

Table 1: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorType of InteractionExpected Role in Crystal Packing
Pyridinium N-HChloride ion (Cl-)Charge-assisted hydrogen bondPrimary driver of supramolecular assembly
Amine N-HChloride ion (Cl-)Hydrogen bondCross-linking of primary motifs
Amine N-HPyridine NHydrogen bondFormation of dimers or chains

Beyond conventional hydrogen bonding, a variety of other non-covalent interactions contribute to the stability and structure of supramolecular frameworks. nih.gov These include π-π stacking interactions between the aromatic pyridine rings, C-H···π interactions where the ethyl group's C-H bonds can interact with the π-system of adjacent rings, and van der Waals forces. fortunejournals.com

Salt-Cocrystal Continuum Studies Involving Pyridine Adducts

The interaction between a Brønsted acid and a Brønsted base, such as a pyridine derivative, can result in the formation of either a salt (via proton transfer) or a cocrystal (without proton transfer). nih.gov The outcome is often predicted by the difference in the pKa values (ΔpKa) of the acid and the base. rsc.org A large ΔpKa typically favors salt formation, while a small ΔpKa suggests a cocrystal is more likely.

However, there exists a "salt-cocrystal continuum" where the proton is not fully transferred but rather shared between the acid and the base. acs.org This intermediate state is of significant interest as it can lead to materials with unique properties. rsc.org Studies on pyridine adducts have shown that the crystalline environment can influence the extent of proton transfer. nih.govacs.org For this compound, being a salt, the proton is formally transferred to the pyridine nitrogen. However, understanding its potential to form complexes with other molecules could place it within this continuum, depending on the pKa of the interacting species.

Table 2: General ΔpKa Guidelines for Salt vs. Cocrystal Formation in Pyridine Adducts

ΔpKa (pKa(base) - pKa(acid))Predominant InteractionResulting Solid Form
< 0Neutral hydrogen bondCocrystal
0 - 3Intermediate/Shared protonSalt-Cocrystal Continuum
> 3Proton transferSalt

Mechanistic Insights into Oriented Attachment in Pyridine Crystal Growth

Oriented attachment is a non-classical crystal growth mechanism where nanoparticles in a solution align crystallographically before fusing to form a larger single crystal. researchgate.netnih.govnih.gov This process is recognized as a significant pathway for the formation of complex crystal architectures. psu.edursc.org The driving force for oriented attachment is the reduction of the total surface energy of the system. nih.gov

For pyridine derivatives, the specific nature of the crystal faces, dictated by the underlying supramolecular interactions, will determine their propensity for oriented attachment. Highly directional interactions, such as the strong N-H···Cl hydrogen bonds in this compound, can lead to anisotropic growth, where certain crystal faces are more "sticky" than others. This can result in the formation of elongated or plate-like crystals. The kinetics of this process are influenced by factors such as solvent, temperature, and the presence of additives that can modulate the surface chemistry of the growing nanocrystals. rsc.org Direct observation of this process at the molecular level provides valuable insights into the fundamental mechanisms of crystal formation. researchgate.net

Applications in Research and Industry

Established Synthetic Routes for this compound Analogues

Traditional synthetic approaches to 4-substituted-2-aminopyridines rely on a set of well-established reaction pathways, including reductive amination, condensation reactions to form the pyridine (B92270) ring, and functionalization of a pre-existing pyridine core through halide substitution.

Reductive Amination Pathways for Pyridine Amines

Reductive amination is a versatile and widely employed method for the formation of C-N bonds, offering an alternative to direct alkylation of amines which can suffer from overalkylation. masterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

While direct synthesis of 4-ethylpyridin-2-amine from a corresponding aminopyridine via reductive amination is not the most common route, the methodology is highly relevant for the synthesis of N-substituted analogues. For instance, pyridin-2-amine can be reacted with 4-ethylbenzaldehyde (B1584596) in the presence of a reducing agent like sodium cyanoborohydride in methanol (B129727) to yield N-(4-ethylbenzyl)pyridin-2-amine. vulcanchem.com

A hypothetical reductive amination approach to introduce the 2-amino group could involve the reduction of a suitable 2-nitropyridine (B88261) precursor. For example, the reduction of a 4-ethyl-2-nitropyridine derivative would yield the desired 4-ethylpyridin-2-amine. Catalytic hydrogenation or reduction with metals in acidic media are standard procedures for this transformation.

Table 1: Reductive Amination Approaches to Pyridine Amines

Starting MaterialReagentsProductReference
Pyridin-2-amine and 4-ethylbenzaldehydeSodium cyanoborohydride, MethanolN-(4-ethylbenzyl)pyridin-2-amine vulcanchem.com
Aldehyde/Ketone and AmineNaBH₃CN or NaBH(OAc)₃Substituted Amine masterorganicchemistry.com
4-Nitropyridine-N-oxideIron, Mineral Acid4-Aminopyridine acs.org

Condensation Reactions in Pyridine Derivative Synthesis

Condensation reactions provide powerful tools for the de novo synthesis of the pyridine ring, allowing for the introduction of various substituents at specific positions. Two classical methods in this category are the Bohlmann-Rahtz pyridine synthesis and the Hantzsch pyridine synthesis.

The Bohlmann-Rahtz pyridine synthesis generates substituted pyridines through the condensation of an enamine with an ethynylketone. synarchive.comorganic-chemistry.orgwikipedia.org This two-step process first forms an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. organic-chemistry.orgwikipedia.org Modifications to this method, such as the use of acid catalysis, can facilitate a one-pot synthesis under milder conditions. organic-chemistry.org To synthesize a 4-ethyl-2-aminopyridine analogue, one could envision a strategy where the enamine component contains the precursor to the 2-amino group and the ethynylketone carries the ethyl substituent.

The Hantzsch pyridine synthesis is a multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.com This method is highly versatile for producing symmetrically and asymmetrically substituted pyridines. acs.org For the synthesis of a 4-ethyl-2-aminopyridine derivative, propanal could serve as the aldehyde component to introduce the ethyl group at the 4-position. The choice of the β-dicarbonyl compound and the nitrogen source would be crucial for the incorporation of the 2-amino group.

Table 2: Condensation Reactions for Pyridine Synthesis

Reaction NameReactantsKey FeaturesReference
Bohlmann-Rahtz SynthesisEnamine, EthynylketoneForms 2,3,6-trisubstituted pyridines synarchive.comorganic-chemistry.orgwikipedia.org
Hantzsch SynthesisAldehyde, β-Keto ester (2 eq.), AmmoniaForms 1,4-dihydropyridine intermediate, then oxidized wikipedia.orgchemtube3d.com

Halide Substitution Reactions in Pyridine Functionalization

Nucleophilic aromatic substitution (SNAr) on a pyridine ring is a fundamental strategy for introducing a wide range of functional groups. The reactivity of halopyridines towards nucleophiles is dependent on the position of the halogen and the presence of other activating or deactivating groups. Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.

A key precursor for the synthesis of 4-ethylpyridin-2-amine could be 2-amino-4-halopyridine. The halogen at the 4-position can be displaced by an ethyl nucleophile. For instance, the reaction of 2-amino-4-chloropyridine (B16104) with sodium ethoxide has been shown to produce 4-ethoxypyridin-2-amine, demonstrating the feasibility of nucleophilic substitution at this position. While this example uses an oxygen nucleophile, the principle extends to carbon nucleophiles.

The Kumada coupling , a cross-coupling reaction between a Grignard reagent and an organic halide catalyzed by nickel or palladium, is a powerful method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In the context of synthesizing 4-ethylpyridin-2-amine, a 2-amino-4-halopyridine could be coupled with ethylmagnesium bromide in the presence of a suitable nickel or palladium catalyst. nih.gov This approach offers a direct method for introducing the ethyl group onto the pyridine ring.

Table 3: Halide Substitution Reactions

SubstrateReagentCatalystProductReference
2-Amino-4-chloropyridineSodium ethoxideNone4-Ethoxypyridin-2-amine[N/A]
Aryl/Vinyl HalideGrignard ReagentNi or Pd complexesCross-coupled product wikipedia.orgorganic-chemistry.org
2-Pyridyl GrignardAryl HalidePd2(dba)3 / (1-Ad)2P(O)H2-Arylpyridine nih.gov

Advanced Synthetic Strategies and Retrosynthetic Analysis

Modern synthetic organic chemistry offers more sophisticated methods for the construction of complex molecules, often providing higher efficiency, selectivity, and functional group tolerance compared to traditional methods.

Application of Cross-Electrophile Coupling in Pyridine Synthesis

Cross-electrophile coupling has emerged as a powerful strategy for the formation of C-C bonds, avoiding the need for pre-formed organometallic reagents. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been successfully demonstrated. This methodology could be retrosynthetically applied to the synthesis of 4-ethylpyridin-2-amine. The key disconnection would involve a 2-amino-4-halopyridine and an ethyl halide. A suitable nickel catalyst, in the presence of a reducing agent, would facilitate the coupling of these two electrophilic partners. This approach is particularly attractive due to the commercial availability and stability of the starting materials.

Base-Catalyzed Isomerization in Pyridine Functionalization

Base-catalyzed isomerization reactions can be employed to rearrange substituents on an aromatic ring, often driven by thermodynamic stability. While specific examples leading directly to 4-ethylpyridin-2-amine are not prevalent in the literature, the general principle of base-catalyzed halide isomerization has been demonstrated for pyridine derivatives. For example, 3-bromopyridines can be isomerized to 4-bromopyridines in the presence of a strong, non-nucleophilic base. This isomerization is proposed to proceed through a pyridyne intermediate. If a suitable precursor to 4-ethylpyridin-2-amine could be synthesized as an isomer, a base-catalyzed isomerization could potentially be a key step in a synthetic route. This strategy, however, remains more of a conceptual possibility pending further research into the specific substrate requirements and reaction conditions.

Derivatization Strategies for this compound and Related Structures

The strategic derivatization of 4-Ethylpyridin-2-amine is fundamental to its application in constructing more complex molecular architectures. The amino group can undergo reactions such as acylation, alkylation, and condensation, while the pyridine ring can be involved in cyclization and coordination processes. These transformations are pivotal for developing novel heterocyclic systems, functional ligands, and precursors for multistep syntheses.

Formation of Complex Heterocyclic Scaffolds

The bifunctional nature of 4-Ethylpyridin-2-amine makes it an excellent substrate for constructing fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science. The reaction typically involves the participation of both the exocyclic amino group and the endocyclic pyridine nitrogen in a cyclization cascade.

One common strategy is the condensation of the aminopyridine with a 1,3-bifunctional three-carbon fragment, a cornerstone method for building pyrimidine (B1678525) rings. This approach leads to the formation of pyrido[1,2-a]pyrimidines, a class of compounds investigated for various biological activities. For instance, reaction with α,β-unsaturated esters or 1,3-dicarbonyl compounds can initiate a sequence of addition and cyclization reactions to yield these fused bicyclic structures. bu.edu.egsemanticscholar.org

Another powerful method involves the reaction with reagents that can engage both nitrogen atoms sequentially or in a concerted manner. For example, multicomponent reactions (MCRs) provide an efficient pathway to complex molecules by combining three or more reactants in a single step. nih.govresearchgate.net By selecting appropriate reaction partners, 4-Ethylpyridin-2-amine can be incorporated into diverse fused systems like imidazo[1,2-a]pyridines, thiazolo[4,5-d]pyrimidines, and purine (B94841) analogues. researchgate.netderpharmachemica.comresearchgate.net Thermal or photochemical cyclization of intermediates, such as 5-aryl-6-azidopyrimidines derived from aminopyridines, can also be employed to create fused deazapurine heterocycles. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Derived from Aminopyridines
Starting Material ClassReagent ClassResulting Heterocyclic ScaffoldReaction Type
2-Aminopyridine (B139424)1,3-Dicarbonyl CompoundPyrido[1,2-a]pyrimidineCondensation/Cyclization
2-Aminopyridineα-HaloketoneImidazo[1,2-a]pyridineCondensation/Cyclization
2-AminopyridineDiethyl AcetylenedicarboxylatePyrido[2,3-d]pyrimidine derivativeCycloaddition
2-AminopyridineIsothiocyanateThiazolo[4,5-d]pyrimidine derivativeAddition/Cyclization
2-AminopyridineNitrile PrecursorsFused PyridineCyclization

Ligand Synthesis for Coordination Complexes

The 2-aminopyridine framework is a classic bidentate chelating ligand in coordination chemistry. 4-Ethylpyridin-2-amine can coordinate to a metal center through both the lone pair of electrons on the pyridine ring nitrogen and the exocyclic amino group, forming a stable five-membered chelate ring. This chelating ability makes it a valuable ligand for stabilizing a wide range of transition metal ions.

The versatility of aminopyridine ligands like 4-Ethylpyridin-2-amine is demonstrated by their ability to form mononuclear, dinuclear, and polynuclear complexes. nsf.gov The coordination mode can vary, from a simple bidentate chelation to bridging between two metal centers. The electronic properties of the resulting metal complex can be fine-tuned by the substituents on the pyridine ring; in this case, the electron-donating ethyl group at the 4-position can influence the stability and reactivity of the complex.

These coordination complexes have applications in catalysis, materials science (e.g., as luminescent materials), and as models for biological systems. The synthesis of these complexes typically involves the direct reaction of the 4-Ethylpyridin-2-amine (as the free base) with a suitable metal salt in an appropriate solvent.

Table 2: Potential Coordination Complexes with 4-Ethylpyridin-2-amine Ligand
Metal IonPotential GeometryPotential Application Area
Copper(II)Square Planar, OctahedralCatalysis, Bioinorganic Models
Palladium(II)Square PlanarCross-coupling Catalysis
Platinum(II)Square PlanarAnticancer Agents Research
Ruthenium(II)OctahedralPhotoredox Catalysis, Dyes
Zinc(II)TetrahedralLuminescent Materials
Rhodium(III)OctahedralHomogeneous Catalysis

Precursor Roles in Multistep Organic Molecule Assembly

This compound serves as a crucial starting material in the multistep synthesis of complex organic molecules, particularly in the pharmaceutical industry. The aminopyridine moiety is a common feature in a variety of biologically active compounds.

A significant application is in the synthesis of substituted pyrimidine derivatives. For example, aminopyridines can be key precursors in the synthesis of Imatinib analogs, which are known tyrosine kinase inhibitors. mdpi.com The synthesis often begins with the aminopyridine as a nucleophile in reactions to build a larger molecular framework. For instance, it can undergo condensation with other heterocyclic precursors to form more complex fused systems or participate in cross-coupling reactions to attach various side chains.

In the development of inhibitors for inducible nitric oxide synthase (iNOS), analogues of 2-amino-4-methylpyridine (B118599) have been synthesized and evaluated. nih.gov These syntheses showcase a typical workflow where the amino group is first protected, the pyridine ring is functionalized at other positions (e.g., the 6-position), and finally, the amino group is deprotected to yield the target molecule. This step-wise approach allows for precise control over the final structure and highlights the role of the aminopyridine as a foundational scaffold upon which molecular complexity is built.

Table 3: Illustrative Multistep Synthesis Involving a 2-Aminopyridine Derivative
StepReaction TypeReactantsProductPurpose of Transformation
1Protection2-Amino-4-methylpyridine, Acetoacetonitrile2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridineProtects the amino group to allow for selective reaction at other sites.
2Lithiation/AlkylationProtected Aminopyridine, n-BuLi, Electrophile (e.g., Ketone)6-Substituted protected aminopyridineIntroduces a functional group at the 6-position of the pyridine ring.
3Deprotection6-Substituted protected aminopyridine, Hydroxylamine hydrochloride6-Substituted-4-methylpyridin-2-amineRegenerates the free amino group to yield the final target molecule.

This table is a generalized representation based on synthetic strategies for related compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural verification. Furthermore, advanced solid-state NMR techniques can offer insights into the crystalline form and intermolecular interactions.

The ethyl group protons would present as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), a characteristic pattern resulting from spin-spin coupling. The aromatic protons on the pyridine ring are expected to show distinct signals, with their chemical shifts and coupling constants being highly informative of their substitution pattern. The amine (NH₂) protons may appear as a broad singlet, and its chemical shift can be solvent-dependent.

Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-67.8 - 8.2Doublet~5-6
H-56.8 - 7.2Doublet of doublets~5-6, ~1-2
H-36.6 - 7.0Singlet (or narrow d)
-CH₂- (ethyl)2.6 - 3.0Quartet~7-8
-CH₃ (ethyl)1.2 - 1.5Triplet~7-8
-NH₂5.0 - 7.0 (broad)Singlet
-N⁺H-12.0 - 14.0 (broad)Singlet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Similar to ¹H NMR, a predictive approach is necessary for the ¹³C NMR spectrum of this compound. The protonation of the pyridine nitrogen will cause a general downfield shift for all ring carbons, with the effect being most pronounced for the carbons ortho and para to the nitrogen atom (C-2, C-6, and C-4). The carbon atoms of the ethyl group will also be identifiable in the aliphatic region of the spectrum.

Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-4150 - 155
C-6145 - 150
C-5115 - 120
C-3110 - 115
-CH₂- (ethyl)25 - 30
-CH₃ (ethyl)13 - 17

Note: These are predicted values and may vary based on the solvent and experimental conditions.

In the absence of a published crystal structure for this compound, solid-state NMR (ssNMR) spectroscopy emerges as a powerful, non-destructive technique to probe its three-dimensional structure and intermolecular interactions. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are fundamental in obtaining high-resolution spectra of solid samples.

For hydrochloride salts of amine-containing compounds, ssNMR is particularly insightful for studying hydrogen bonding involving the chloride anion and the protonated amine and pyridine nitrogen. The chemical shifts of the nitrogen and hydrogen atoms involved in these bonds are highly sensitive to the geometry and strength of the hydrogen bond. Advanced techniques, such as ¹H-¹⁴N or ¹H-¹⁵N Heteronuclear Multiple-Quantum Coherence (HMQC), can be employed to identify and characterize these intermolecular correlations, providing crucial information about the packing of molecules in the crystal lattice. Furthermore, ssNMR can be used to identify and characterize different polymorphic forms of the compound, as distinct crystal packing arrangements will result in different ssNMR spectra.

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like this compound. In positive ion mode ESI-MS, the compound is expected to be readily detected as its protonated molecular ion, [M+H]⁺. For 4-Ethylpyridin-2-amine (the free base, C₇H₁₀N₂), the expected monoisotopic mass is approximately 122.08 Da. Therefore, in the ESI-MS spectrum of its hydrochloride salt, the most prominent peak would correspond to the protonated free base at an m/z of approximately 123.09.

Predicted ESI-MS Data for this compound

IonPredicted m/z
[M+H]⁺123.0917

Note: M refers to the neutral 4-Ethylpyridin-2-amine molecule.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule with a high degree of confidence. For the protonated molecule of 4-Ethylpyridin-2-amine, [C₇H₁₁N₂]⁺, the theoretical exact mass can be calculated.

Theoretical Exact Mass for [M+H]⁺

Ion FormulaTheoretical Exact Mass (m/z)
[C₇H₁₁N₂]⁺123.0917

An experimental HRMS measurement that corresponds closely to this theoretical value would provide strong evidence for the molecular formula C₇H₁₀N₂ for the free base, thereby validating the identity of the compound.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy is a powerful non-destructive technique used to probe the molecular vibrations of a compound. By analyzing the interaction of infrared radiation or laser light with the sample, specific information about functional groups, bond strengths, and molecular symmetry can be obtained. For this compound, this involves identifying the characteristic vibrations of the ethyl-substituted pyridine ring and the amine hydrochloride group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The key expected vibrational modes for this compound would include:

N-H Vibrations: The protonated amine group (-NH3+) would exhibit strong, broad stretching vibrations, typically in the range of 2800-3200 cm⁻¹. Bending vibrations for the ammonium group are also expected, usually appearing around 1600-1500 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching from the pyridine ring would appear above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group (CH₃ and CH₂) would be observed in the 2850-2960 cm⁻¹ region. C-H bending vibrations for the ethyl group are expected in the 1470-1370 cm⁻¹ range.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1650-1400 cm⁻¹ region. The protonation of the ring nitrogen would cause shifts in these frequencies compared to the free base. Ring breathing modes and out-of-plane bending vibrations would appear at lower wavenumbers.

Table 1: Predicted FTIR Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Ammonium (-NH₃⁺) N-H Stretching 2800 - 3200 (Broad)
N-H Bending 1500 - 1600
Pyridine Ring C-H Stretching 3000 - 3100
C=C, C=N Stretching 1400 - 1650
Ethyl Group (-CH₂CH₃) C-H Stretching 2850 - 2960
C-H Bending 1370 - 1470

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic laser light. Vibrational modes that are strong in Raman are often weak in FTIR, and vice-versa. Specifically, symmetric vibrations and those involving non-polar bonds tend to be more Raman active.

Experimental FT-Raman spectra for this compound are not widely published. However, a theoretical analysis suggests the following features:

The symmetric "ring breathing" vibration of the pyridine ring, which involves the uniform expansion and contraction of the ring, is expected to produce a very strong and sharp signal, typically in the 980-1050 cm⁻¹ region.

C-C stretching vibrations within the ethyl group and the pyridine ring would also be clearly visible.

While N-H stretching vibrations are typically weak in Raman spectra, their presence could still be detected.

The C-H stretching vibrations of both the aromatic ring and the ethyl group would be prominent in the 2800-3100 cm⁻¹ region.

The combination of FTIR and FT-Raman spectroscopy would provide a comprehensive vibrational profile of this compound, allowing for unambiguous identification and detailed structural analysis.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, one can determine the unit cell dimensions, space group, and precise coordinates of each atom.

Single-Crystal X-ray Diffraction (SCXRD)

To perform SCXRD, a high-quality single crystal of this compound is required. Although a specific crystal structure has not been reported in the Cambridge Structural Database (CSD), this technique would provide the most precise and complete structural information.

An SCXRD analysis would yield:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Crystal System and Space Group: The classification of the crystal's symmetry. Aminopyridine hydrochlorides often crystallize in monoclinic or orthorhombic systems.

Atomic Coordinates: The precise x, y, and z coordinates of every atom within the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles between them, confirming the molecular geometry.

Intermolecular Interactions: Detailed information on hydrogen bonding between the ammonium group and the chloride ion, as well as π-π stacking interactions between pyridine rings.

Table 2: Crystallographic Data Obtainable from SCXRD for this compound

Parameter Description
Chemical Formula C₇H₁₁ClN₂
Formula Weight 158.63 g/mol
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) To be determined (ų)
Z (Formula units/unit cell) To be determined
Calculated Density (ρ) To be determined (g/cm³)

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is used to analyze polycrystalline or powdered samples. While it provides less detailed information than SCXRD, it is a powerful tool for phase identification, purity analysis, and determining unit cell parameters. The PXRD pattern is a fingerprint of the crystalline solid.

A PXRD analysis of a pure, crystalline sample of this compound would produce a unique diffractogram, characterized by a series of peaks at specific diffraction angles (2θ). This pattern could be used to:

Confirm Crystalline Identity: By comparing the experimental pattern to a reference pattern (if one were available from a database or calculated from single-crystal data).

Assess Sample Purity: The presence of peaks not belonging to the main phase would indicate crystalline impurities.

Determine Lattice Parameters: The positions of the diffraction peaks can be used to determine the unit cell parameters, although with less precision than SCXRD.

Study Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

The analysis of PXRD patterns for pyridine derivatives often reveals common crystal packing motifs and can be used to track phase transitions under different conditions.

Other Complementary Analytical Techniques

In addition to vibrational spectroscopy and X-ray diffraction, other analytical techniques are essential for a full characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure in solution. The ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the ethyl group, with chemical shifts and coupling patterns consistent with the substitution pattern. The ¹³C NMR spectrum would provide information on the number and chemical environment of all carbon atoms in the molecule.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule. For this compound, electrospray ionization (ESI) mass spectrometry would likely show a prominent peak corresponding to the protonated free base [C₇H₁₀N₂ + H]⁺, confirming the molecular weight of the cationic portion of the compound.

Elemental Analysis: This method determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Chlorine) in the compound. The experimental values would be compared to the theoretical values calculated from the chemical formula (C₇H₁₁ClN₂) to verify the compound's stoichiometry and purity.

Together, these complementary techniques provide a comprehensive analytical profile, ensuring the identity, purity, and detailed structural understanding of this compound.

Electronic Paramagnetic Resonance (EPR) Spectroscopy

Electronic Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species that possess unpaired electrons. For a diamagnetic molecule like this compound, EPR analysis would be applicable to its radical cation, which could be generated through oxidation. The resulting EPR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule.

In the hypothetical radical cation of 4-Ethylpyridin-2-amine, the unpaired electron is expected to be delocalized over the pyridine ring and the amino group. The primary features of the EPR spectrum would be the g-value and the hyperfine coupling constants. The g-value for organic radicals is typically close to that of a free electron (approximately 2.0023).

The hyperfine structure would arise from the interaction of the unpaired electron with magnetic nuclei, primarily the nitrogen atoms of the pyridine ring and the amino group, as well as with the protons. The magnitude of the hyperfine coupling constant (a) for a particular nucleus is proportional to the spin density at that nucleus. For nitrogen-centered radicals, the coupling to the ¹⁴N nucleus (I=1) is particularly informative, typically resulting in a three-line pattern for each nitrogen interaction.

Given the structure of 4-Ethylpyridin-2-amine, significant hyperfine coupling would be expected with the nitrogen of the amino group (N-2) and the nitrogen within the pyridine ring (N-1). Additionally, coupling to the protons on the aromatic ring and the ethyl group would lead to further splitting of the spectral lines, resulting in a complex multiplet pattern.

Table 1: Illustrative Hyperfine Coupling Constants for a Hypothetical 4-Ethylpyridin-2-amine Radical Cation

NucleusPositionExpected Hyperfine Coupling Constant (Gauss)
¹⁴NPyridine Ring (N-1)5 - 10
¹⁴NAmino Group (N-2)8 - 15
¹HAmino Group4 - 8
¹HAromatic Ring1 - 5
¹HEthyl Group (CH₂)< 3
¹HEthyl Group (CH₃)< 1

Note: The values presented in this table are illustrative and based on typical ranges observed for similar aromatic nitrogen-containing radicals. Actual experimental values for the 4-Ethylpyridin-2-amine radical cation may vary.

UV-Visible (UV-Vis) Spectrophotometry

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). The UV-Vis spectrum of this compound is expected to be influenced by the electronic transitions within the pyridine ring, which are modified by the presence of the amino and ethyl substituents, as well as by the protonation of the ring nitrogen.

The parent pyridine molecule exhibits absorption bands corresponding to π → π* and n → π* transitions. sielc.comnist.gov The introduction of an amino group, a strong auxochrome, at the 2-position is expected to cause a significant bathochromic (red) shift in the λmax of the π → π* transition due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The ethyl group at the 4-position, being a weak alkyl substituent, is anticipated to have a minor effect on the absorption spectrum.

Furthermore, as the compound is a hydrochloride salt, the pyridine nitrogen will be protonated in acidic or neutral aqueous solutions. This protonation typically leads to a loss of the fine vibrational structure and can cause a hypsochromic (blue) shift in the n → π* transition, as the non-bonding electrons of the nitrogen are involved in the bond with the proton and are less available for excitation. The π → π* transitions are also affected, often shifting to shorter wavelengths, resembling the spectrum of the corresponding benzene (B151609) derivative.

Table 2: Comparison of UV Absorption Maxima (λmax) for Pyridine and Related Derivatives

CompoundSolventλmax (nm)Reference
PyridineVarious~251, 257, 262 sielc.comnist.gov
2-AminopyridineVarious~235, 298 nist.gov
4-AminopyridineVarious~245 nist.gov
4-EthylpyridineVarious~255 researchgate.net
This compound (Estimated) Aqueous Acid ~230-240, ~290-300

Note: The λmax values for this compound are estimated based on the expected electronic effects of the substituents and protonation, by comparison with the known data for related pyridine derivatives. The actual experimental values may differ.

Advanced Applications of 4 Ethylpyridin 2 Amine Hydrochloride in Chemical and Materials Science Research

4-Ethylpyridin-2-amine hydrochloride serves as a highly versatile molecular building block in the frontiers of chemical and materials science. The specific arrangement of its functional groups—an electron-donating ethyl group, a nucleophilic amine, and a coordinating pyridine (B92270) ring—provides a unique platform for the development of sophisticated catalytic systems, advanced functional materials, and sensitive biological probes.

Conclusion and Future Research Perspectives

Current State of Research on 4-Ethylpyridin-2-amine Hydrochloride and Related Systems

The core of current research does not center on this compound as a final product but rather on the 2-aminopyridine (B139424) scaffold as a foundational building block in synthetic and medicinal chemistry. Substituted 2-aminopyridines are recognized as crucial intermediates for creating more complex, biologically active heterocyclic compounds. nih.govmdpi.com Their value lies in the versatile reactivity of the pyridine (B92270) ring and the amino group, which allows for extensive functionalization.

A significant area of investigation involves using substituted 2-aminopyridines, such as 2-amino-4-picolines (methyl-substituted 2-aminopyridines), as precursors for the synthesis of pyrazolopyridines. nih.govnih.gov These fused heterocyclic systems are considered purine (B94841) isosteres and are actively studied for their potential anticancer properties. nih.gov Research has demonstrated that by manipulating the substitution patterns on the initial 2-aminopyridine ring, scientists can generate libraries of pyrazolopyridine derivatives with promising antiproliferative activity against various cancer cell lines, including pancreatic, ovarian, and prostate cancer cells. nih.govnih.gov For instance, certain 3-phenylpyrazolo[3,4-c]pyridine derivatives synthesized from these precursors have shown strong cytotoxic activity, with IC50 values in the low micromolar range. nih.gov

Furthermore, the broader class of substituted 2-aminopyridines has been evaluated for various pharmacological activities. Studies have identified series of these compounds that act as potent and specific inhibitors of human nitric oxide synthases (NOS), enzymes implicated in various physiological and pathological processes. nih.gov The development of new pyrimidine (B1678525) analogs, which share structural similarities with aminopyridines, is also a vibrant field, with research focusing on their antimicrobial, anticancer, and anti-inflammatory potential. nih.govdntb.gov.uaresearchgate.net The 2-aminopyridine moiety is a key pharmacophore that imparts specific biological activities and improves physicochemical properties like solubility, which is crucial for drug development. nih.gov

Emerging Research Avenues and Methodological Advancements

The future of research involving scaffolds like 4-Ethylpyridin-2-amine is being shaped by both the exploration of new applications and the development of more efficient and versatile synthetic methodologies.

Emerging research avenues are heavily concentrated in medicinal chemistry. The established success of the 2-aminopyridine scaffold in kinase inhibitors and other anticancer agents continues to inspire the design of new derivatives. nih.govnih.gov The goal is to develop novel compounds with enhanced potency and selectivity against specific biological targets, such as protein kinases, which are often dysregulated in cancer. uoa.gr There is a growing interest in creating hybrid molecules that combine the 2-aminopyridine core with other pharmacologically active motifs, such as pyrazole (B372694) or thiazole, to produce conjugates with potent antiproliferative effects. mdpi.com Beyond cancer, the antimicrobial potential of 2-aminopyridine derivatives is an area of active investigation, driven by the urgent need for new antibiotics to combat multidrug-resistant pathogens. mdpi.comnih.govnih.gov

Methodological advancements are focused on improving the synthesis of these valuable compounds. Modern synthetic chemistry is moving towards more efficient and environmentally friendly processes. This includes the development of one-pot, multicomponent reactions (MCRs) to construct highly substituted 2-aminopyridines from simple precursors in a single step, which is a faster and cleaner approach. mdpi.comnih.govnih.gov Furthermore, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for forming carbon-nitrogen bonds, allowing for the facile synthesis of a wide array of aminopyridine derivatives that were previously difficult to access. nih.govacs.orgwikipedia.org These advanced catalytic systems offer greater functional group tolerance and milder reaction conditions. wikipedia.org

Alongside synthetic innovations, in silico methods are playing an increasingly critical role. Molecular docking and ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies are now routinely used to guide the design of new derivatives. mdpi.commdpi.com These computational tools help researchers predict how a molecule will interact with its biological target and evaluate its potential as a drug candidate before committing to laborious and expensive chemical synthesis, thereby accelerating the discovery process. mdpi.com

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